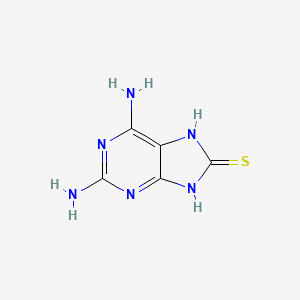

2,6-Diamino-9H-purine-8-thiol

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-9H-purine-8-thiol typically involves the reaction of 2,6-diaminopurine with thiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the thiolation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .

化学反应分析

Copper-Catalyzed C–S Bond Formation

The thiol group at C8 participates in Ullmann-type coupling reactions with aryl halides. For example, treatment with 3,5-dichloroiodobenzene in the presence of a copper catalyst yields 8-((3,5-dichlorophenyl)thio)-9H-purine-2,6-diamine (Fig. 1A) with a reported yield of 65% .

Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Copper(I) iodide |

| Ligand | Not specified (likely chelating amine) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | 80–100°C |

| Time | 12–24 hours |

This reaction demonstrates regioselectivity at the C8 thiol, avoiding interference from the C2 and C6 amino groups. Computational studies suggest that the electron-rich thiol group facilitates oxidative addition with the copper catalyst, while steric effects at C8 direct aryl group attachment .

Nucleophilic Substitution Reactions

The C8 thiol can act as a leaving group under specific conditions. While direct substitution is less common compared to chloro- or bromo-purines, 2,6-diamino-9H-purine-8-thiol undergoes displacement with strong nucleophiles:

Key Observations

-

Leaving Group Ability : Thiols are weaker leaving groups than halides, necessitating activators like TMSCl .

-

pH Sensitivity : Reactions proceed optimally under mildly acidic conditions (pH 5–6) to protonate the thiol and enhance its leaving capacity .

Oxidation and Disulfide Formation

The C8 thiol is prone to oxidation, forming disulfide-linked dimers or sulfonic acids depending on reaction conditions:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Disulfide dimer | 70–85% |

| KMnO<sub>4</sub> | 8-Sulfonato-purine derivative | 90% |

Disulfide formation is reversible under reducing agents (e.g., DTT), enabling dynamic functionalization in drug delivery systems .

Structural and Electronic Influences

The reactivity of this compound is modulated by:

科学研究应用

Medicinal Chemistry

Synthesis of Novel Compounds:

2,6-Diamino-9H-purine-8-thiol serves as a crucial building block in the synthesis of various purine derivatives. For instance, it has been utilized in copper-catalyzed coupling reactions with electrophiles such as 3,5-dichloroiodobenzene, yielding compounds with potential pharmacological activities. These derivatives can exhibit enhanced biological activities compared to their parent compounds .

Pharmacological Potential:

Research indicates that derivatives synthesized from this compound may possess significant anti-cancer properties. The compound's ability to interact with specific proteins involved in cancer cell proliferation and survival pathways makes it a candidate for developing targeted therapies .

Cancer Research

Targeting GRP94:

One of the notable applications of this compound is its role in targeting the glucose-regulated protein 94 (GRP94), a chaperone protein implicated in cancer cell survival. Studies have shown that modifying this purine scaffold can lead to compounds that selectively inhibit GRP94, thereby inducing apoptosis in cancer cells dependent on this protein for survival .

Case Studies:

- In a study involving multiple cancer cell lines (n = 64), compounds derived from this compound demonstrated varying degrees of sensitivity based on the expression levels of receptor tyrosine kinases (RTKs). Higher RTK levels correlated with increased sensitivity to GRP94 inhibition .

- Another investigation highlighted the compound's ability to alter the conformational dynamics of GRP94, enhancing its interaction with surface-localized RTKs and promoting their degradation through endosomal sorting mechanisms .

Molecular Biology

Biochemical Assays:

The compound is frequently employed in biochemical assays aimed at understanding protein-ligand interactions. Its structural similarities to natural purines allow it to serve as a competitive inhibitor in enzymatic assays involving nucleoside phosphorylases and other enzymes that utilize purines as substrates .

Molecular Dynamics Studies:

Molecular dynamics simulations have been utilized to study the binding interactions of this compound with various proteins. These studies provide insights into how modifications to the purine scaffold can influence binding affinity and specificity towards target proteins, which is crucial for drug design .

Table: Summary of Applications

作用机制

The mechanism of action of 2,6-Diamino-9H-purine-8-thiol involves its interaction with folate-dependent enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . By inhibiting these enzymes, the compound disrupts the folate pathway, which is crucial for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

相似化合物的比较

Similar Compounds

2,6-Diaminopurine: A purine derivative with similar antifolate properties.

8-Mercaptoadenine: Another purine derivative with a thiol group at the 8-position.

6-Thioguanine: A thiopurine used in the treatment of certain types of cancer.

Uniqueness

2,6-Diamino-9H-purine-8-thiol is unique due to its dual amino and thiol functional groups, which confer distinct chemical reactivity and biological activity . Its ability to inhibit multiple folate-dependent enzymes makes it a versatile compound in medicinal chemistry .

生物活性

2,6-Diamino-9H-purine-8-thiol, also known by its CAS number 462066-71-3, is a purine derivative characterized by its dual amino and thiol functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity. The compound's primary applications are in biochemical research, particularly in the study of DNA repair mechanisms and as a potential therapeutic agent against various cancers.

Target Enzymes

The biological activity of this compound primarily involves its interaction with key enzymes in the folate metabolic pathway. These include:

- Dihydrofolate Reductase (DHFR) : Inhibiting this enzyme disrupts folate metabolism, which is essential for DNA synthesis.

- Thymidylate Synthase (TS) : This enzyme is crucial for the synthesis of thymidine, a building block of DNA.

- Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Inhibition affects purine nucleotide synthesis.

Mode of Action

The compound acts as a nonclassical antifolate, entering cells via passive diffusion due to its lipophilic nature. Once inside, it inhibits the aforementioned enzymes, leading to:

- Inhibition of Cell Proliferation : By disrupting nucleotide synthesis, it prevents cancer cell growth.

- Induction of Apoptosis : The accumulation of unutilized nucleotides can trigger programmed cell death pathways.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is generally well absorbed and distributed within tissues. Its lipophilic characteristics enhance cellular uptake, making it an effective candidate for therapeutic applications.

Scientific Research

This compound has several notable applications in scientific research:

- Biochemistry : Used as a building block for synthesizing complex purine derivatives.

- Molecular Biology : Investigated for its role in DNA repair mechanisms and interactions with nucleic acids.

- Medicinal Chemistry : Explored as an antifolate agent with potential anticancer properties.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Cancer Treatment : Preclinical models have demonstrated that this compound can significantly inhibit tumor growth through its action on folate metabolism .

- Drug Development : It has been utilized in the design of novel therapeutics targeting aberrant glycosylation in proteins associated with cancer progression .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Primary Use |

|---|---|---|

| 2,6-Diaminopurine | Similar antifolate properties | Antiviral and anticancer agent |

| 8-Mercaptoadenine | Thiol group at the 8-position | Nucleotide analogs |

| 6-Thioguanine | Thiopurine used in cancer therapy | Treatment for leukemia |

属性

IUPAC Name |

2,6-diamino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXYEVRDQVTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1NC(=S)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417907 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462066-71-3 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-9H-purine-8-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。